Melarsomine dihydrochloride

Übersicht

Beschreibung

Melarsomine dihydrochloride is an arsenic-based anthelmintic compound primarily used in veterinary medicine. It is marketed under trade names such as Immiticide and Diroban. This compound is specifically approved by the FDA for the treatment of adult heartworm (Dirofilaria immitis) infections in dogs . It is not approved for use in cats or dogs with late-stage infections .

Vorbereitungsmethoden

The synthesis of melarsomine dihydrochloride involves several steps:

Conversion of Trichlorotriazine to Diaminochlorotriazine: Trichlorotriazine is converted to diaminochlorotriazine in an ammoniacal medium.

Formation of Melarsen Acid Hydrochloride: Diaminochlorotriazine is then converted to melarsen acid hydrochloride in the presence of arsanilic acid.

Reduction to Melarsen Oxide Dihydrate: The melarsen acid hydrochloride is reduced to melarsen oxide dihydrate.

Final Conversion to this compound: Melarsen oxide dihydrate is converted to this compound in the presence of cysteamine hydrochloride

Analyse Chemischer Reaktionen

Melarsomine dihydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Veterinary Medicine: Treatment of Heartworm Disease

Overview

Melarsomine dihydrochloride is the active ingredient in IMMITICIDE, which is FDA-approved for treating adult heartworm infections caused by Dirofilaria immitis in dogs. The drug is administered via intramuscular injection and has demonstrated efficacy in eliminating adult heartworms.

Efficacy Studies

A study involving ten heartworm-infected dogs treated with melarsomine showed a dramatic reduction in microfilaremia and antigen levels post-treatment. The initial therapeutic dose (2.2 mg/kg) resulted in 90% of treated dogs becoming antigen-negative within four months, indicating effective clearance of adult heartworms .

Table 1: Efficacy of Melarsomine in Treating Heartworm Disease

Anticancer Research

Overview

Recent studies have explored the potential of melarsomine as an anticancer agent, particularly against canine osteosarcoma cells. Research indicates that melarsomine can inhibit cell viability and induce apoptosis in these cancer cell lines.

In Vitro Studies

A study assessed the effects of melarsomine on canine osteosarcoma cell lines (Abrams and D17). Results demonstrated a dose-dependent reduction in cell viability, with IC50 values calculated at 111.2 µM for Abrams cells and 133 µM for D17 cells . This suggests that melarsomine may serve as a viable candidate for further investigation as an anticancer treatment.

Table 2: Anticancer Effects of Melarsomine on Canine Osteosarcoma Cells

| Cell Line | IC50 (µM) | Treatment Duration (hrs) | Effect Observed |

|---|---|---|---|

| Abrams | 111.2 | 48 | Significant cell death |

| D17 | 133 | 48 | Significant cell death |

Safety and Complications

While melarsomine is generally effective, it is not without risks. Complications such as disseminated intravascular coagulation (DIC) have been reported following treatment. A case study highlighted a dog that developed severe coagulopathy after receiving multiple doses of melarsomine, underscoring the need for careful monitoring during treatment .

Table 3: Reported Complications Associated with Melarsomine Treatment

Wirkmechanismus

Melarsomine dihydrochloride contains arsenic, which is the active ingredient that kills both adult and immature heartworms. The exact molecular targets and pathways are not fully understood, but it is known to disrupt cellular processes in the parasites, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Melarsomine dihydrochloride is unique due to its specific use in treating heartworm infections in dogs. Similar compounds include:

Moxidectin: Used as an alternative in cases where melarsomine is unavailable or contraindicated.

Doxycycline: Often used in combination with other treatments for heartworm infections.

This compound stands out due to its specific approval for heartworm treatment and its arsenic-based mechanism of action.

Biologische Aktivität

Melarsomine dihydrochloride, an organic arsenic compound, is primarily recognized for its efficacy in treating canine heartworm disease caused by Dirofilaria immitis. This compound is marketed under the trade name Immiticide and is the only FDA-approved adulticidal treatment for this condition. Understanding its biological activity involves examining its mechanism of action, pharmacokinetics, efficacy in clinical settings, and potential side effects.

- Chemical Formula : CHAsNS·2 HCl

- Molecular Weight : Approximately 428.41 g/mol

- Mechanism of Action : Melarsomine exerts its antiparasitic effects by inhibiting critical enzymes in the metabolic pathways of filarial parasites, leading to their death. The exact mechanism remains partially understood but is believed to involve disruption of energy metabolism within the parasites .

Pharmacodynamics

Melarsomine's primary action is against adult heartworms. It is administered via deep intramuscular injection, typically in two doses spaced 24 hours apart for optimal efficacy. For advanced cases (Class 3 heartworm disease), a different regimen may be employed, involving an initial single dose followed by two doses after 30 days .

Case Study Overview

A significant clinical study evaluated the efficacy of this compound in dogs with naturally acquired Dirofilaria immitis infections. In this study:

- Participants : Ten heartworm-infected dogs were treated with melarsomine at a dosage of 2.2 mg/kg twice, 3 hours apart.

- Control Group : Five uninfected dogs were monitored as controls.

- Results :

Biological Activity Summary Table

| Parameter | This compound |

|---|---|

| Drug Class | Organic arsenic compound |

| Indication | Adult heartworm infection in dogs |

| Administration Route | Intramuscular injection |

| Dosage | 2.5 mg/kg (two doses 24 hours apart) |

| Efficacy Rate | ~90% clearance of adult worms |

| Common Side Effects | Thromboembolism, lethargy |

Safety and Side Effects

While melarsomine is effective, it is not without risks. Common side effects include:

- Thromboembolism : Occurs in approximately 10-20% of cases, particularly in Class 3 heartworm patients.

- Lethargy and vomiting : These symptoms may arise post-treatment but are generally manageable .

Research Findings

Recent studies have expanded on the understanding of melarsomine's biological activity:

- In Vitro Studies : Isolated pulmonary artery rings from infected dogs treated with melarsomine showed decreased relaxation responses to methacholine compared to untreated controls, indicating vascular impacts due to treatment .

- Comparative Studies : Melarsomine has been compared with other trypanocidal agents like Diminazene aceturate and Isometamidium chloride, demonstrating superior efficacy in certain contexts but varying effectiveness based on the specific parasite strain and resistance mechanisms .

Q & A

Basic Research Questions

Q. What is the mechanism of action of melarsomine dihydrochloride against parasitic infections, and how is this evaluated in preclinical studies?

this compound, a trivalent arsenic compound, targets adult-stage parasitic infections by disrupting cellular metabolism through arsenic-mediated enzyme inhibition. Preclinical evaluation involves in vitro assays measuring parasiticidal activity (e.g., motility cessation, ATP depletion) and in vivo models (e.g., rodent or canine heartworm infections) to assess adulticidal efficacy. Dosing regimens are optimized using pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug concentration with parasitic load reduction .

Q. What standardized protocols are recommended for evaluating this compound in canine heartworm treatment?

Current protocols combine this compound (2.5 mg/kg intramuscularly) with macrocyclic lactones (e.g., ivermectin) and doxycycline. This combination minimizes complications from microfilariae death-induced inflammation. Researchers should administer macrocyclic lactones and doxycycline 1–2 weeks prior to melarsomine to reduce adverse events. Post-treatment monitoring includes PCR for residual Dirofilaria immitis DNA and echocardiography to assess worm burden reduction .

Q. How is treatment efficacy quantified in clinical trials for this compound?

Efficacy is measured via PCR negativity for target pathogens (e.g., Trypanosoma spp. or D. immitis), hematocrit recovery, and clinical symptom resolution. Non-inferiority analyses compare melarsomine to controls (e.g., isometamidium) using risk ratios (95% CI) and differences in PCR-negative proportions. For example, melarsomine showed inferiority to isometamidium against T. brucei (risk ratio: 0.67; 95% CI: 0.52–0.87) in equine trials .

Advanced Research Questions

Q. What experimental design challenges arise when studying this compound’s efficacy across diverse Trypanosoma spp., and how are these addressed?

Species-specific susceptibility variations (e.g., T. congolense vs. T. vivax) necessitate stratified randomization in trials. Researchers must account for geographic strain variability and co-infections. Adaptive trial designs with interim analyses allow protocol adjustments, such as dose escalation or combination therapy, to address low efficacy in specific subgroups (e.g., melarsomine’s 43% success rate against T. congolense vs. 78% for isometamidium) .

Q. How can contradictory data on melarsomine’s residual efficacy be resolved methodologically?

Residual efficacy discrepancies (e.g., 85–95% adulticide success vs. persistent microfilariae) require longitudinal studies with multi-parametric endpoints: PCR, antigen testing, and imaging. Bayesian statistical models integrate prior data (e.g., melarsomine’s 100% failure to prevent new Trypanosoma infections post-treatment) to refine efficacy estimates and identify confounders like drug resistance or reinfection rates .

Q. What methodologies are employed to investigate potential resistance to this compound in D. immitis?

Resistance studies use in vitro larval development assays (LDA) and genetic sequencing of β-tubulin or arsenic metabolism genes. Field isolates are exposed to sublethal melarsomine doses to select for resistant strains. Genome-wide association studies (GWAS) compare single-nucleotide polymorphisms (SNPs) in resistant vs. susceptible populations. Recent findings highlight upregulated efflux pumps (e.g., P-glycoprotein) as a resistance mechanism .

Q. How should researchers design combination therapy trials to enhance melarsomine’s therapeutic index?

Factorial designs test melarsomine with adjuvants (e.g., anti-inflammatories or immunomodulators). For example, co-administering corticosteroids reduces pulmonary thromboembolism risk post-adulticide therapy. Dose-ranging studies optimize synergies, while toxicity screens (e.g., liver enzyme panels) ensure safety. A 2023 study demonstrated that doxycycline pre-treatment reduced melarsomine-induced complications by 40% .

Q. What statistical approaches are critical for analyzing non-inferiority margins in melarsomine trials?

Non-inferiority analyses require predefined margins (e.g., Δ ≤10% efficacy difference). Mixed-effects models account for clustered data (e.g., animals from same regions). In a Gambian equine study, melarsomine’s efficacy against T. vivax was non-inferior to isometamidium (difference: −8.3%; 95% CI: −18.6–2.1), but inferior for T. brucei (difference: −21.4%; 95% CI: −32.1–−10.7) .

Eigenschaften

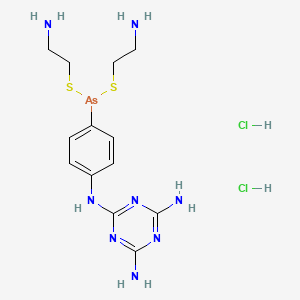

IUPAC Name |

2-N-[4-[bis(2-aminoethylsulfanyl)arsanyl]phenyl]-1,3,5-triazine-2,4,6-triamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21AsN8S2.2ClH/c15-5-7-23-14(24-8-6-16)9-1-3-10(4-2-9)19-13-21-11(17)20-12(18)22-13;;/h1-4H,5-8,15-16H2,(H5,17,18,19,20,21,22);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZUMAJTJUZEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](SCCN)SCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23AsCl2N8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90237545 | |

| Record name | Melarsenoxide cysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89141-50-4 | |

| Record name | Melaminylthioarsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089141504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melarsenoxide cysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-N-[4-[bis(2-aminoethylsulfanyl)arsanyl]phenyl]-1,3,5-triazine-2,4,6-triamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELARSOMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CVA716Q71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.